molecular formula C12H11N3O3 B2605770 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-63-1

2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2605770
CAS No.: 886898-63-1
M. Wt: 245.238
InChI Key: WSYBELHHIAJILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound based on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold, a class of nitrogen-containing heterocyclic structures known for diverse biological activities and significant potential in pharmaceutical research . This specific carboxamide derivative is designed for use in scientific research and development exclusively. Compounds within this structural class have been investigated for a range of biochemical applications, including as potential enzyme inhibitors and multi-target agents . Related pyridopyrimidinone derivatives have demonstrated documented activity in studies focusing on anti-inflammatory and antioxidant effects, often through mechanisms such as lipoxygenase (LOX) inhibition and free radical scavenging . The structural motif of a 4-hydroxy pyridopyrimidine core linked to a carboxamide group is frequently explored in medicinal chemistry for creating novel therapeutic candidates, drawing parallels to the well-established bioactivity of analogous 4-hydroxy-2-quinolinone carboxamides . The prop-2-en-1-yl (allyl) side chain incorporated into this molecule offers a reactive handle for further chemical modification, making it a valuable chemical intermediate for synthesizing more complex derivatives or hybrid molecules for structure-activity relationship (SAR) studies . Researchers utilize this compound in the design and development of new pharmaceutical agents, particularly for probing multi-factorial diseases where multi-target approaches are advantageous . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-4-oxo-N-prop-2-enylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h2-5,7,17H,1,6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYBELHHIAJILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . Another method includes the use of propargyl bromide and potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits significant anticancer activity. A study utilizing the Sulforhodamine B (SRB) assay demonstrated its effectiveness against various cultured cancer cell lines. The compound's mechanism appears to involve:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce the growth rate of cancer cells.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is crucial for effective cancer therapy.

Additional Biological Activities

Beyond its anticancer properties, this compound may possess a range of other biological activities:

  • Antiviral Activity : Similar compounds have shown effectiveness against viral infections.
  • Anti-inflammatory Effects : The compound may reduce inflammation markers.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Antidiabetic Potential : Could influence glucose metabolism and insulin sensitivity.

Study on Anticancer Efficacy

A study conducted by researchers highlighted the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.

Investigation of Antimicrobial Properties

Another research effort focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ primarily in the carboxamide substituent and additional ring modifications. Below is a comparative analysis:

Compound Name Substituent (N-position) Additional Modifications Molecular Formula Molecular Weight Key Activities
Target: 2-Hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Allyl None C₁₄H₁₂N₄O₃* ~282.26* Not explicitly reported
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl Methyl at C9 C₁₈H₁₆N₄O₃ ~336.34 Analgesic (comparable to NSAIDs)
4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-Trifluoromethylbenzyl None C₁₈H₁₃F₃N₄O₂ 374.31 Antimalarial (IC₅₀ = 37 μM)
N-(4-Chlorophenyl)-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-Chlorophenyl Methyl at C6 C₁₆H₁₂ClN₃O₂ 313.74 Not reported
N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Cyclohexyl Methyl at C6 C₁₆H₂₀N₄O₂ 300.35 Not reported

*Calculated based on ’s analogous compound (2-hydroxy-4-oxo-N-(2-pyridinyl) derivative: C₁₄H₁₀N₄O₃, MW 282.26).

Key Observations:

  • Bioisosterism: The pyrido[1,2-a]pyrimidine core may act as a bioisostere for quinoline derivatives, retaining similar hydrogen-bonding motifs (C2 hydroxy and C4 oxo groups) critical for receptor interactions .

Pharmacological Activities

  • Analgesic Activity: N-Benzyl derivatives (e.g., 2-hydroxy-9-methyl-4-oxo analogs) exhibit analgesic effects comparable to 4-hydroxyquinolin-2-ones, suggesting the core structure’s role in modulating cyclooxygenase (COX) or other pain pathways .
  • Antimalarial Activity: Trifluoromethylbenzyl-substituted analogs (e.g., compound 37) show moderate activity (IC₅₀ = 37 μM), likely through inhibition of parasite dihydroorotate dehydrogenase (DHODH) .
  • Gastroprotective Effects: Unsaturated 4-oxo derivatives with methyl and cyclopentyl groups demonstrate cytoprotection against ethanol-induced gastric lesions, emphasizing the importance of carboxamide substituents in enhancing mucosal defense .

Physicochemical Properties

  • Lipophilicity: Allyl-substituted derivatives (e.g., target compound) are expected to have lower logP values compared to aryl or cyclohexyl analogs, improving aqueous solubility.

Biological Activity

2-Hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential through various studies and data.

This compound belongs to the pyrido[1,2-a]pyrimidine family, characterized by its unique structural features that contribute to its biological activity. The synthesis of this compound can be achieved through several methods, including reactions involving anthranilic acid derivatives under controlled conditions .

Synthetic Routes

Method Description
Condensation Reaction Involves the reaction of anthranilic acid derivatives with appropriate reagents.
Recrystallization Used for purification to ensure high yield and purity.
Characterization Techniques Includes NMR spectroscopy and mass spectrometry for structural confirmation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study utilizing the Sulforhodamine B (SRB) assay demonstrated its effectiveness against various cultured cancer cell lines . The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antiallergic Activity

In a related study focusing on pyrido[1,2-a]pyrimidines, compounds with similar structures were evaluated for their antiallergic properties using the rat passive cutaneous anaphylaxis test. Results indicated that certain derivatives exhibited potent oral activity, suggesting a potential application of this compound in treating allergic reactions .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to various pathophysiological conditions. For instance, it has shown promise as an inhibitor of human leukocyte elastase (HLE), a proteinase involved in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The inhibition constant (K(i)) for HLE was found to be in the low nanomolar range, indicating high potency.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the pyrido[1,2-a]pyrimidine class:

  • Anticancer Activity : A study reported that derivatives similar to 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine exhibited selective cytotoxicity against lung cancer cell lines .
  • Antiallergic Effects : Research demonstrated that certain pyrido[1,2-a]pyrimidines had superior antiallergic effects compared to established treatments like disodium cromoglycate .
  • Enzyme Inhibition : Investigations into enzyme inhibitors revealed that compounds with similar structures effectively inhibited HLE, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives?

The compound is synthesized via amidation reactions using tricarbonylmethane heterocyclic derivatives. For example, reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with allylamine (prop-2-en-1-amine) in boiling ethanol yields the target carboxamide. Structural confirmation relies on elemental analysis and 1H^1H-NMR spectroscopy, with specific attention to aromatic proton shifts in the pyrido-pyrimidine nucleus .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Elemental analysis ensures correct stoichiometry, while 1H^1H-NMR spectroscopy identifies key structural features. For instance, aromatic protons in the pyrido-pyrimidine core exhibit distinct downfield shifts (~8.5–9.0 ppm) due to electron-withdrawing effects of the oxo and hydroxy groups. Allyl group protons (CH2_2=CH–CH2_2) appear as a triplet (~5.8–6.2 ppm) and multiplet (~4.5 ppm) .

Q. What in vivo models are used to assess the biological activity of this compound?

The "acetic acid-induced writhing" model in mice is a standard assay for analgesic activity. Compounds are administered intraperitoneally, and writhing episodes are counted post-acetic acid injection. Activity is quantified as a percentage reduction compared to controls, with dose-response curves established for potency evaluation .

Q. How does solubility influence experimental workflows for this compound?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. This necessitates solvent optimization for in vitro assays. For in vivo studies, suspensions in 0.5% carboxymethylcellulose (CMC) or Tween-80 are typical .

Q. What are the key challenges in isolating this compound during synthesis?

Unlike carboxylate precursors, the carboxamide derivatives do not form stable salts with excess amines, complicating purification. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is required for isolation .

Advanced Research Questions

Q. How does bioisosteric replacement of the pyrido-pyrimidine nucleus impact pharmacological activity?

Replacing 4-hydroxyquinolin-2-one with 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine preserves analgesic activity, suggesting bioisosteric equivalence. This substitution maintains hydrogen-bonding capacity and π-π stacking interactions critical for receptor binding .

Q. What structural modifications enhance the metabolic stability of this compound?

Introducing electron-withdrawing groups (e.g., –CF3_3) on the allyl moiety reduces oxidative metabolism. Comparative studies with N-benzyl derivatives show that halogenation or bulky substituents prolong half-life in hepatic microsome assays .

Q. How do contradictory solubility data affect SAR (Structure-Activity Relationship) interpretations?

Uniform analgesic activity across derivatives with varying benzylamide substituents (e.g., –OCH3_3, –NO2_2) suggests solubility-independent mechanisms. This implies target engagement via hydrophobic pockets or membrane penetration despite low aqueous solubility .

Q. What analytical strategies resolve spectral overlaps in 1H^1H1H-NMR for closely related derivatives?

Deuterated DMSO-d6_6 enhances resolution of aromatic protons. 2D-NMR (COSY, HSQC) differentiates overlapping signals, while variable-temperature NMR mitigates exchange broadening in amide protons .

Q. How does sulfur substitution (e.g., thioamide analogs) alter biological potency?

Replacing the 4-oxo group with 4-thioxo (e.g., in pyran-2-carbothioamide derivatives) increases inhibitory activity against metalloproteases (e.g., anthrax lethal factor) by enhancing metal coordination. This modification improves IC50_{50} values by 10–100-fold .

Q. What computational tools predict the binding mode of this compound to analgesic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify interactions with cyclooxygenase-2 (COX-2) or µ-opioid receptors. Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the hydroxy and oxo groups .

Methodological Considerations

  • Contradiction Analysis : Uniform activity in structurally diverse derivatives () warrants cheminformatics approaches (e.g., PCA) to identify latent variables influencing bioactivity.
  • Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yields (>85%) compared to conventional reflux (6–8 hr, 60–70%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.